molecular formula C21H24N2O5 B11252852 N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11252852
M. Wt: 384.4 g/mol
InChI Key: UHCVCLSWEZLVBV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is an organic compound that belongs to the class of carboxylic acids and derivatives This compound is characterized by the presence of a benzodioxole ring, a morpholine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.

    Coupling with Phenoxyacetamide: The final step involves coupling the benzodioxole-morpholine intermediate with phenoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, thereby affecting nitric oxide production and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is unique due to the presence of both the benzodioxole and morpholine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H24N2O5/c24-21(14-26-17-4-2-1-3-5-17)22-13-18(23-8-10-25-11-9-23)16-6-7-19-20(12-16)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24)

InChI Key

UHCVCLSWEZLVBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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